molecular formula C11H10N2O B8593138 4-Hydroxymethyl-2,2'-bipyridine

4-Hydroxymethyl-2,2'-bipyridine

Cat. No.: B8593138
M. Wt: 186.21 g/mol
InChI Key: AYEXPGNGCPHGFE-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2,2'-bipyridine is a derivative of 2,2'-bipyridine (bpy), a classic chelating ligand in coordination chemistry. The hydroxymethyl (-CH₂OH) substituent at the 4-position introduces polarity and hydrogen-bonding capability, distinguishing it from other bipyridine derivatives.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(2-pyridin-2-ylpyridin-4-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-9-4-6-13-11(7-9)10-3-1-2-5-12-10/h1-7,14H,8H2

InChI Key

AYEXPGNGCPHGFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)CO

Origin of Product

United States

Scientific Research Applications

Coordination Chemistry

4-Hydroxymethyl-2,2'-bipyridine serves as a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions through the nitrogen atoms allows for the formation of stable metal complexes, which are crucial for various applications.

Applications in Coordination Chemistry

  • Metal Complex Formation : It forms complexes with transition metals such as copper, nickel, and cobalt, which exhibit unique electronic and catalytic properties.
  • Catalysis : These metal complexes are used as catalysts in organic reactions, including oxidation and polymerization processes.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its biological activity.

Case Studies in Medicinal Applications

  • Anticancer Activity : Research indicates that derivatives of this compound show promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain metal complexes derived from this compound exhibit cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against pathogenic bacteria and fungi, suggesting potential use in developing new antibiotics.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials due to its ability to form stable complexes with metals.

Applications in Materials Science

  • Polymer Development : It acts as a building block for synthesizing polymers with enhanced properties such as thermal stability and mechanical strength.
  • Sensors : The compound's coordination properties are exploited in developing sensors for detecting metal ions or other analytes.

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for detecting various substances.

Analytical Applications

  • Chromatography : Used as a stationary phase or modifier in chromatographic techniques to improve separation efficiency.
  • Spectroscopy : Its metal complexes can be analyzed using spectroscopic methods, providing insights into their electronic structures.

Data Table of Applications

Application AreaSpecific Use CaseReference
Coordination ChemistryFormation of metal complexes
Medicinal ChemistryAnticancer and antimicrobial activity
Materials ScienceSynthesis of advanced polymers
Analytical ChemistryReagent in chromatography

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on bipyridine significantly alter solubility, electronic properties, and coordination behavior. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Compound Substituent(s) Polarity Electron Effect Key Properties/Applications
4-Hydroxymethyl-2,2'-bpy -CH₂OH High Electron-donating Enhanced solubility in polar solvents; potential for hydrogen bonding
4,4'-Dimethyl-2,2'-bpy -CH₃ Low Electron-donating Hydrophobic; used in Ru complexes for photodynamic therapy
4,4'-Dicarboxy-2,2'-bpy -COOH Very High Electron-withdrawing Forms stable metal-organic frameworks (MOFs); used in dye-sensitized solar cells
4-Bromo-2,2'-bpy -Br Moderate Electron-withdrawing Reactive in cross-coupling reactions; precursor for pharmaceuticals
4-Methoxy-2,2'-bpy -OCH₃ Moderate Electron-donating Modifies photophysical properties in Pt/Au complexes

Key Observations :

  • The hydroxymethyl group enhances solubility in aqueous media compared to methyl or bromo derivatives, making it advantageous for biological applications .
  • Carboxy-substituted bipyridines exhibit stronger metal-binding affinity due to their electron-withdrawing nature, whereas hydroxymethyl derivatives may offer intermediate coordination strength .

Coordination Chemistry and Antimicrobial Activity

Bipyridines are widely used as ligands in metal complexes. Substituents influence metal-ligand bond lengths and bioactivity:

Table 2: Metal Complex Properties

Ligand Metal Ion M–N Bond Length (Å) Antimicrobial Activity (MIC, µg/mL) Reference
4,4′-Dimethoxy-2,2′-bpy Cu(II) 1.98–2.02 8–16 (against S. aureus)
4-Carboxy-2,2'-bpy Cu(II) 1.95–1.98 4–8 (broad-spectrum)
4-Hydroxymethyl-2,2'-bpy Cu(II) ~2.00 (estimated) Not reported

Key Observations :

  • Carboxy-substituted ligands exhibit shorter M–N bonds and higher antimicrobial potency compared to methoxy derivatives .
  • Hydroxymethyl-substituted bipyridines are hypothesized to display moderate antimicrobial activity due to their ability to disrupt bacterial membranes via hydrogen bonding, though experimental data is lacking .

Photophysical and Optical Properties

Substituents modulate absorption and emission spectra in bipyridine-based complexes:

Table 3: Photophysical Data

Compound λabs (nm) λem (nm) Quantum Yield (Φ) Application
5,5'-Diaryl-2,2'-bpy 350–370 450–550 0.4–0.6 OLEDs, sensors
Ru-4,4'-Dimethyl-2,2'-bpy 450 620 0.3 Photodynamic therapy
4-Methoxy-2,2'-bpy 340 480 0.25 Luminescent Au(I) complexes

Key Observations :

  • Electron-donating groups (e.g., methoxy, hydroxymethyl) induce bathochromic shifts in absorption/emission spectra compared to unsubstituted bipyridines .
  • Hydroxymethyl derivatives are expected to exhibit tunable emission properties for optoelectronic applications, but experimental validation is needed.

Preparation Methods

Selenium Dioxide-Mediated Oxidation

The most efficient route involves oxidizing 4,4'-dimethyl-2,2'-bipyridine using selenium dioxide (SeO₂) in 1,4-dioxane under reflux. Smith et al. demonstrated that this 24-hour reaction converts methyl groups to aldehydes, which are subsequently reduced to hydroxymethyl groups using sodium borohydride (NaBH₄) in methanol. Critical parameters include:

ParameterOptimal ConditionYield Impact
Solvent1,4-DioxanePrevents over-oxidation
TemperatureReflux (101°C)Completes in 24 hours
ReductantNaBH₄ in NaOH/MeOH79% isolated yield

This method’s superiority over traditional KMnO₄/H₂SO₄ oxidation (30% yield) stems from SeO₂’s selectivity for benzylic methyl groups, minimizing byproducts. Post-reaction purification via chloroform extraction and column chromatography ensures >95% purity.

Potassium Permanganate-Based Oxidation

Early approaches employed KMnO₄ in aqueous H₂SO₄ to oxidize 4-methyl-2,2'-bipyridine derivatives. Miyoshi et al. reported a three-step process:

  • Initial oxidation : 50% H₂SO₄ with KMnO₄ at 80°C for 12 hours

  • Sulfuric acid activation : Concentrated H₂SO₄ at 60°C for 60 hours

  • Reduction : NaBH₄ in methanol (30% overall yield)

While cost-effective, this method suffers from low efficiency due to competing side reactions, particularly at the bipyridine nitrogen atoms. Modern protocols favor SeO₂ or TEMPO-based oxidants for improved regioselectivity.

Halomethyl Intermediate Conversion

Bromomethyl-Acetoxymethyl Pathway

Smith and Fraser developed a bromine-mediated route starting from 4-methyl-2,2'-bipyridine:

  • Bromination : Treat with HBr/H₂SO₄ at 100°C to form 4-bromomethyl-2,2'-bipyridine

  • Acetoxylation : React with potassium acetate in DMF to yield acetoxymethyl derivative

  • Hydrolysis : Basic hydrolysis (NaOH/EtOH) produces hydroxymethyl groups

This sequence achieves 65–72% yield per step, with the bromination requiring strict temperature control to avoid N-oxide formation.

Chloromethyl Derivatives

Chlorination using SOCl₂ or PCl₃ enables alternative functionalization. Lützen et al. demonstrated that chloromethyl intermediates undergo smooth hydrolysis to hydroxymethyl products under mild alkaline conditions (pH 10–12, 25°C). However, chlorine’s higher electronegativity increases side-reaction risks compared to bromine routes.

Cross-Coupling Strategies

Negishi Coupling for Methyl Substrates

Palladium-catalyzed Negishi cross-coupling provides direct access to 4-methyl-2,2'-bipyridine precursors. Sato and Yue optimized conditions using ZnCl₂/TMEDA with Pd(PPh₃)₄, achieving 85% coupling efficiency:

2-Chloropyridine+Zn(CH3)2Pd(0)4-Methyl-2,2’-bipyridine\text{2-Chloropyridine} + \text{Zn(CH}3\text{)}2 \xrightarrow{\text{Pd(0)}} \text{4-Methyl-2,2'-bipyridine}

This method avoids pre-functionalized starting materials but requires anhydrous conditions and rigorous exclusion of oxygen.

Suzuki-Miyaura Approaches

Comparative Analysis of Methodologies

MethodStarting MaterialKey ReagentsYieldPurityScalability
SeO₂ Oxidation4,4'-Dimethyl-bipyridineSeO₂, NaBH₄79%>95%Intermediate
KMnO₄ Oxidation4-Methyl-bipyridineKMnO₄, H₂SO₄30%80–85%High
Bromomethyl Route4-Methyl-bipyridineHBr, H₂SO₄, NaOH65%90%Low
Negishi Coupling2-ChloropyridinePd(PPh₃)₄, Zn(CH₃)₂85%>99%High

The selenium dioxide route offers the best balance of yield and purity but requires handling toxic SeO₂. Industrial applications favor KMnO₄ oxidation for its scalability despite lower efficiency, while bromomethyl pathways suit small-scale syntheses demanding high regiochemical control .

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